

Structural Analysis Framework: 2-(2,2-Difluoroethoxy)-4-methylpyrimidine[1]

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Compound of Interest

Compound Name: 2-(2,2-Difluoroethoxy)-4-methylpyrimidine

CAS No.: 2199276-54-3

Cat. No.: B2888007

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Molecular Context & Crystal Engineering Potential

The target molecule combines a

-deficient pyrimidine ring with a lipophilic, metabolically stable 2,2-difluoroethoxy tail.[1]

Structural analysis is critical here to determine the conformation of the difluoroethoxy side chain, which dictates the molecule's ability to bind in active sites (bioactivity) and pack in the solid state (solubility).

Key Structural Features to Analyze[1][2]

- **Pyrimidine Planarity:** The aromatic core is expected to be planar. Deviations often indicate steric stress from the 4-methyl group or crystal packing forces.[1]
- **Difluoroethoxy Conformation:** The torsion angle is the critical variable.[1] Due to the gauche effect (hyperconjugation between and

), the fluorine atoms often adopt a gauche orientation relative to the oxygen, rather than anti.

- H-Bonding Potential:
 - Acceptors: Pyrimidine nitrogens () and Ether oxygen.
 - Donors: Weak donors from the difluoromethyl group () and the aromatic ring ().

Experimental Crystallization Protocol

Obtaining single crystals of sufficient quality is the primary bottleneck. For this lipophilic-polar hybrid, a multi-solvent approach is recommended.[1]

Solvent Selection Matrix

Method	Solvent System	Rationale	Expected Habit
Slow Evaporation	Ethanol / Water (9: [1]1)	Exploits H-bonding capability of N-atoms.	Prisms / Blocks
Vapor Diffusion	THF (inner) / Pentane (outer)	Good for lipophilic fluorinated tails.	Needles / Plates
Slow Cooling	Isopropyl Acetate	Moderate polarity; encourages slow nucleation.	Massive Blocks

Procedure

- Dissolution: Dissolve 20 mg of the compound in the minimum amount of primary solvent (e.g., THF) at ambient temperature. Filter through a 0.45

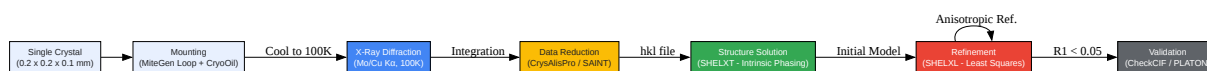
PTFE syringe filter to remove dust nuclei.

- Diffusion: Place the solution in a small vial (inner). Place this vial uncapped inside a larger jar containing the antisolvent (Pentane). Cap the outer jar tightly.
- Incubation: Store in a vibration-free environment at 4°C. Crystal growth should occur over 48–72 hours.

Data Acquisition & Structure Solution Workflow

The following workflow ensures high-redundancy data suitable for resolving the electron density of fluorine atoms, which can sometimes exhibit disorder.

DOT Diagram: Structural Determination Workflow



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Caption: Workflow for determining the crystal structure of fluorinated pyrimidines, emphasizing low-temperature collection to minimize thermal motion of the -CHF₂ tail.

Critical Instrument Parameters

- Temperature: 100 K (Cryostream). Essential to freeze the rotation of the group and prevent dynamic disorder.
- Resolution: 0.75 Å or better. High angle data is required to resolve the bond distances accurately (typically 1.35 Å).
- Strategy: Full sphere collection (360° rotation) to maximize redundancy, aiding in the correct assignment of the space group (likely Monoclinic or Triclinic).

Structural Refinement & Analysis

Once the phase problem is solved (typically using SHELXT), the refinement process (using SHELXL or Olex2) must address specific challenges associated with fluorinated groups.

Refinement Checklist

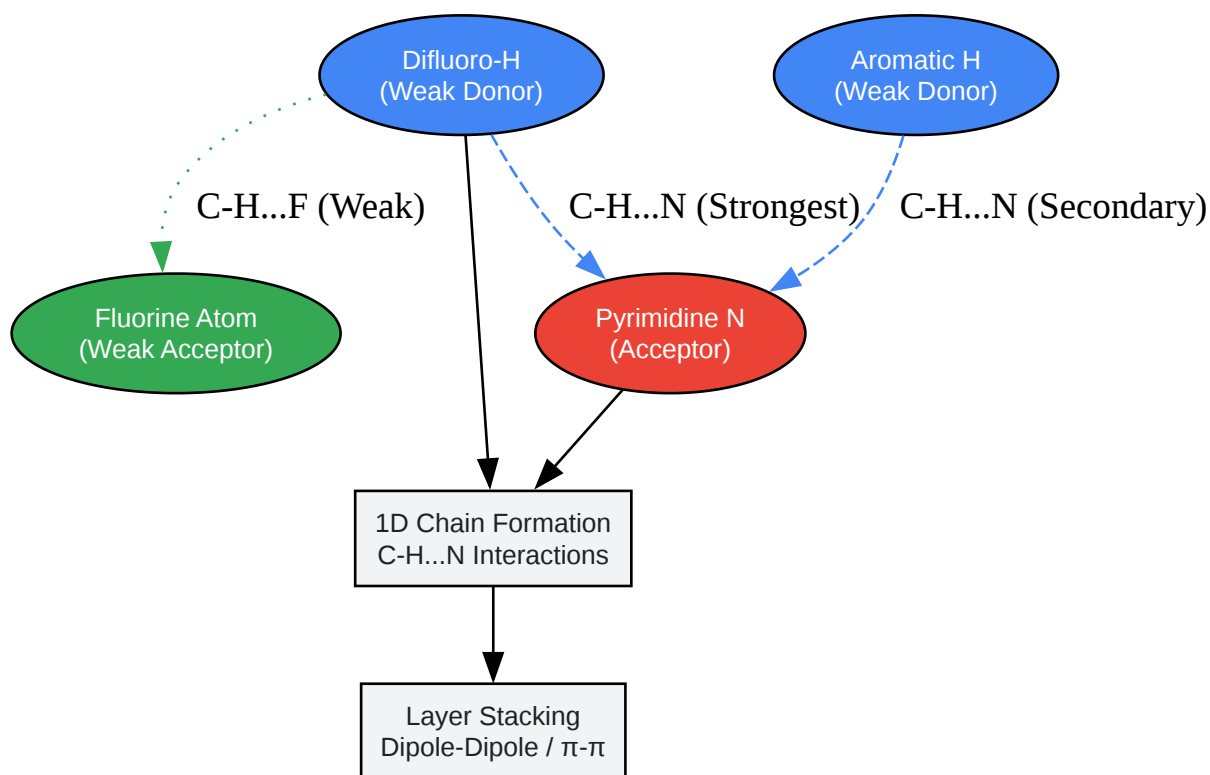
- Atom Assignment: Locate the Pyrimidine ring first. The electron-rich Fluorine atoms will appear as strong peaks in the difference Fourier map.^[1]
- Disorder Handling: The tail may show conformational disorder. If electron density is smeared, model over two positions (Part A/B) and constrain occupancies to sum to 1.0.
- Hydrogen Placement:
 - Aromatic H: Riding model (AFIX 43).
 - Methyl H: Rotational disorder is possible.^[2] Use AFIX 137 (idealized methyl group allowing rotation).
 - Difluoromethyl H: This is critical. Do not assume standard geometry if strong H-bonds are suspected. Locate in difference map if data quality permits; otherwise use AFIX 13.

Expected Supramolecular Motifs

Based on homologous structures (e.g., 2,4-dichloropyrimidine, alkoxy-pyrimidines), the packing will likely be driven by Weak Hydrogen Bonds and

-Stacking.^[1]

DOT Diagram: Interaction Logic



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Caption: Predicted supramolecular synthons. The polarized C-H of the difluoromethyl group acts as a donor to the pyrimidine nitrogen, forming 1D chains.[1]

Data Reporting Template

When reporting the structure, summarize the key metrics in a standard table.

Parameter	Description	Typical Value (Predicted)
Crystal System	Symmetry of the lattice	Monoclinic or Triclinic
Space Group	Symmetry operations	(Centrosymmetric)
Z	Molecules per unit cell	4
Density ()	Packing efficiency	1.4 – 1.5 g/cm ³ (High due to F)
Bond Length	Indicator of bond order	1.33 – 1.36 Å
Torsion	Conformation	(Gauche)

Scientific Significance of the Structure

Why perform this analysis?

- **Bioisosterism Validation:** The crystal structure confirms if the 2,2-difluoroethoxy group mimics the steric volume of a standard isopropoxy or ethoxy group while altering the electronic surface.
- **Solubility Prediction:** Strong intermolecular networks (high lattice energy) correlate with lower aqueous solubility. If the crystal shows strong dimerization, the compound may require formulation aids (e.g., amorphous solid dispersions) for bioavailability.
- **Metabolic Stability:** The conformation of the ether linkage affects the accessibility of the -carbon to CYP450 enzymes. A folded (gauche) conformation may sterically protect the ether oxygen from oxidative dealkylation.

References

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- To cite this document: BenchChem. [Structural Analysis Framework: 2-(2,2-Difluoroethoxy)-4-methylpyrimidine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2888007/docs#structural-analysis-framework-2-2-2-difluoroethoxy-4-methylpyrimidine-1>]

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